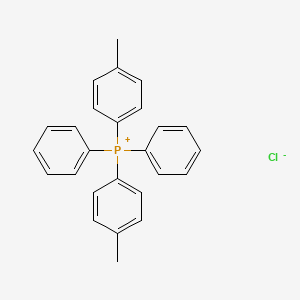
Diphenyldi-p-tolylphosphonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyldi-p-tolylphosphonium chloride is a chemical compound with the molecular formula C26H24ClP. It is a phosphonium salt that is often used in various chemical reactions and research applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Diphenyldi-p-tolylphosphonium chloride can be synthesized through the reaction of diphenylphosphine with p-tolyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
化学反应分析
Types of Reactions
Diphenyldi-p-tolylphosphonium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Diphenyldi-p-tolylphosphine oxide.
Reduction: Diphenyldi-p-tolylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学研究应用
Diphenyldi-p-tolylphosphonium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of diphenyldi-p-tolylphosphonium chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium center can interact with various molecular targets, facilitating the formation or breaking of chemical bonds. The pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
- Triphenylphosphonium chloride
- Tetraphenylphosphonium chloride
- Tributylphosphonium chloride
Uniqueness
Diphenyldi-p-tolylphosphonium chloride is unique due to the presence of both phenyl and p-tolyl groups, which provide distinct steric and electronic properties. This makes it a versatile reagent with specific reactivity patterns that can be advantageous in certain chemical transformations compared to other phosphonium salts.
属性
分子式 |
C26H24ClP |
|---|---|
分子量 |
402.9 g/mol |
IUPAC 名称 |
bis(4-methylphenyl)-diphenylphosphanium;chloride |
InChI |
InChI=1S/C26H24P.ClH/c1-21-13-17-25(18-14-21)27(23-9-5-3-6-10-23,24-11-7-4-8-12-24)26-19-15-22(2)16-20-26;/h3-20H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
SLBVPKNKQUVDKK-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


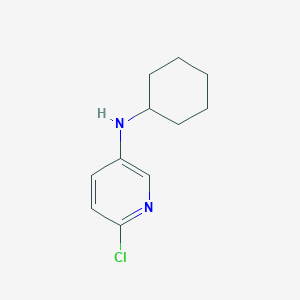
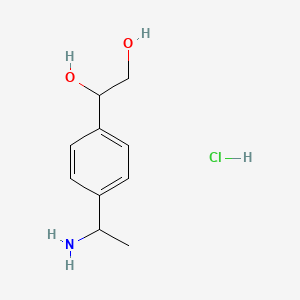
![4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13088148.png)
![N-[2-(4-Aminophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088151.png)
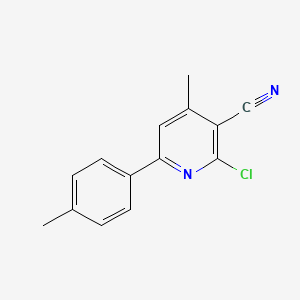
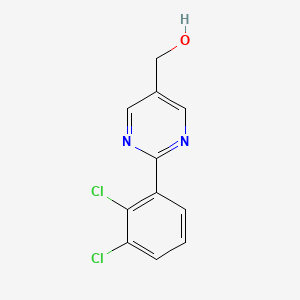
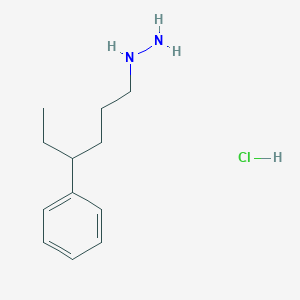
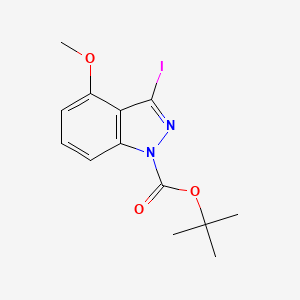
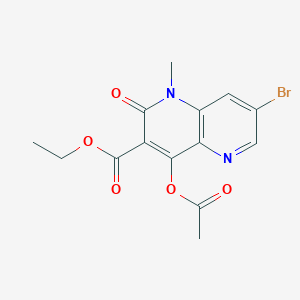
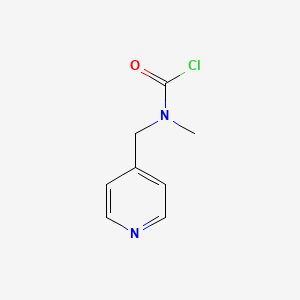

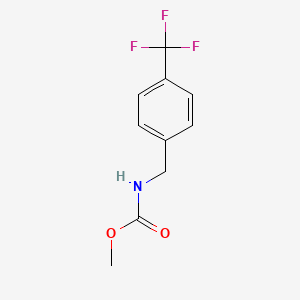
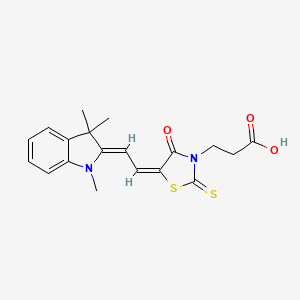
![1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13088207.png)
